4-hydroxypiperidine-4-carboxylic Acid

Descripción general

Descripción

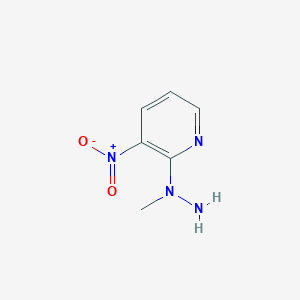

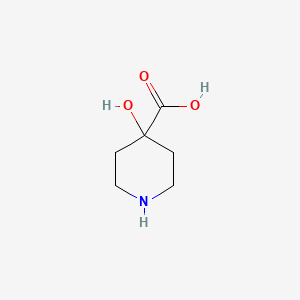

4-Hydroxypiperidine-4-carboxylic Acid is a compound with the molecular formula C6H11NO3 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidones, including 4-hydroxypiperidine-4-carboxylic Acid, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine-4-carboxylic Acid has been studied . It has a molecular weight of 145.156 Da and a monoisotopic mass of 145.073898 Da .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

4-Hydroxypiperidine-4-carboxylic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 336.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 34.0±0.3 cm3 .Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

4-Hydroxypiperidine-4-carboxylic Acid is utilized in pharmacology for the synthesis of various pharmaceutical compounds due to its role as a building block in drug design .

Methods of Application

The compound is often incorporated into larger molecular structures through reactions like hydrogenation, cyclization, and amination, which are crucial for creating biologically active molecules .

Results and Outcomes

The use of 4-Hydroxypiperidine-4-carboxylic Acid has led to the development of drugs across more than twenty classes of pharmaceuticals, showcasing its versatility and importance in medicinal chemistry .

Organic Synthesis

Application Summary

In organic synthesis, this compound serves as a precursor for the construction of complex organic molecules, including piperidine derivatives .

Methods of Application

Synthetic routes involve functionalizing Fe3O4 nanoparticles with pyridine-4-carboxylic acid to catalyze the formation of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .

Results and Outcomes

The methodologies employing 4-Hydroxypiperidine-4-carboxylic Acid have resulted in high yields and short reaction times, emphasizing the efficiency of these synthetic processes .

Medicinal Chemistry

Application Summary

In medicinal chemistry, 4-Hydroxypiperidine-4-carboxylic Acid is used to create compounds with therapeutic properties, such as anticancer and antimicrobial agents .

Methods of Application

The compound is synthesized and incorporated into larger drug molecules, often through multicomponent reactions that allow for the rapid assembly of complex structures .

Results and Outcomes

The use of this compound has contributed to the discovery of new drugs with significant biological activities, enhancing the treatment options available in modern medicine .

Biochemistry

Application Summary

Biochemically, 4-Hydroxypiperidine-4-carboxylic Acid is involved in the study of enzyme-catalyzed reactions and metabolic pathways .

Methods of Application

It is used in enzymatic assays and biochemical studies to understand the mechanisms of action and to identify potential therapeutic targets .

Results and Outcomes

Research has shown that derivatives of this compound can influence various biochemical processes, providing insights into cellular functions and disease mechanisms .

Chemical Engineering

Application Summary

In chemical engineering, 4-Hydroxypiperidine-4-carboxylic Acid is important for the development of industrial processes for drug synthesis and material production .

Methods of Application

The compound is used in process optimization, scale-up, and the development of cost-effective manufacturing methods for pharmaceuticals .

Results and Outcomes

The engineering applications have led to more sustainable and economical production methods, reducing waste and improving the scalability of drug manufacturing .

Analytical Chemistry

Application Summary

Analytical chemistry utilizes 4-Hydroxypiperidine-4-carboxylic Acid in the development of analytical methods for compound identification and quantification .

Methods of Application

It is used as a standard in chromatography and spectrometry to determine the presence and concentration of similar compounds in various samples .

Results and Outcomes

The compound has enabled the creation of precise and accurate analytical techniques, which are essential for quality control in pharmaceutical development .

This analysis highlights the multifaceted applications of 4-Hydroxypiperidine-4-carboxylic Acid in scientific research, demonstrating its critical role in advancing various scientific fields.

Neuropharmacology

Application Summary

This compound is significant in neuropharmacology for the development of treatments targeting neurological disorders due to its influence on neurotransmitter pathways .

Methods of Application

It is used to synthesize analogs that modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are key in various neurological conditions .

Results and Outcomes

Research has led to the creation of potential therapeutic agents that show promise in treating conditions like depression, anxiety, and Parkinson’s disease, with ongoing clinical trials to evaluate efficacy .

Antitumor Research

Application Summary

In antitumor research, derivatives of 4-hydroxypiperidine-4-carboxylic Acid have been explored for their potential to inhibit cancer cell proliferation .

Methods of Application

Compounds are synthesized and tested against various human tumor cell lines using methods like the MTT assay to evaluate antiproliferative activity .

Results and Outcomes

Some derivatives have shown significant anti-proliferative activities, with certain compounds displaying IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Material Science

Application Summary

The compound’s role in material science involves the synthesis of organic materials with potential applications in electronics and photonics .

Methods of Application

It serves as a monomer or a cross-linking agent in polymerization reactions to create novel materials with desired electrical or optical properties .

Results and Outcomes

The resulting materials have been used to develop advanced electronic devices and sensors, contributing to the field of organic electronics .

Environmental Chemistry

Application Summary

4-Hydroxypiperidine-4-carboxylic Acid is utilized in environmental chemistry for the detoxification of hazardous substances and environmental remediation .

Methods of Application

It is involved in the synthesis of adsorbents and catalysts that are used to remove or neutralize pollutants from air and water .

Results and Outcomes

Studies have shown that these applications can significantly reduce the levels of toxic substances, improving environmental quality and public health .

Agrochemistry

Application Summary

In agrochemistry, this compound is used to create pesticides and herbicides that are more effective and environmentally friendly .

Methods of Application

It is incorporated into the molecular structures of agrochemicals to enhance their activity and selectivity against pests and weeds .

Results and Outcomes

The use of 4-Hydroxypiperidine-4-carboxylic Acid in agrochemicals has led to the development of products that are safer for crops and less harmful to the ecosystem .

Computational Chemistry

Application Summary

Computational chemistry employs this compound in the modeling and simulation of chemical processes to predict the behavior of piperidine derivatives .

Methods of Application

Advanced computational methods like molecular dynamics and quantum mechanics are used to study the interactions and stability of molecules containing 4-Hydroxypiperidine-4-carboxylic Acid .

Results and Outcomes

These simulations provide valuable insights into the potential applications and reactivity of piperidine derivatives, aiding in the design of new compounds .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxypiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKPSFIMIQSISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403285 | |

| Record name | 4-hydroxypiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxypiperidine-4-carboxylic Acid | |

CAS RN |

50289-06-0 | |

| Record name | 4-hydroxypiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)